molecular formula C18H14F2N2OS B2652179 4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 895785-88-3

4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2652179
CAS No.: 895785-88-3
M. Wt: 344.38
InChI Key: WJHIDONDDWBDOD-UHFFFAOYSA-N
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Description

4-Fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide (Compound ID: D335-2967) is a fluorinated benzamide derivative featuring a 1,3-thiazole core. Its structure comprises a benzamide moiety substituted with a fluorine atom at the para position, linked via an ethyl group to a 1,3-thiazole ring bearing a 4-fluorophenyl substituent. The compound’s design leverages fluorine’s electron-withdrawing properties to enhance metabolic stability and binding interactions, while the thiazole ring contributes to π-π stacking and hydrogen-bonding capabilities. This structural framework is commonly explored in medicinal chemistry for targeting enzymes or receptors, particularly in infectious diseases and oncology .

Properties

IUPAC Name

4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c19-14-5-1-12(2-6-14)17(23)21-10-9-16-11-24-18(22-16)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHIDONDDWBDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of fluorine atoms. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-amino-4-fluorophenylthiazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The thiazole moiety in 4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide may contribute to its ability to inhibit bacterial growth. Studies have shown that thiazole derivatives can act as inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thereby exhibiting potential antibacterial properties .

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties. For instance, a related compound demonstrated significant anticonvulsant effects in various models . The structure-activity relationship (SAR) analysis suggests that the presence of para-halogen-substituted phenyl groups enhances anticonvulsant activity. This insight may point to similar potential in 4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide.

Anticancer Potential

Fluorinated compounds often show enhanced anticancer activity due to their ability to interact with specific molecular targets in cancer cells. Preliminary studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth . Further research is necessary to elucidate the specific mechanisms by which 4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide exerts its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to 4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide:

  • A study reported on a series of thiazole derivatives that exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Another investigation focused on the anticonvulsant properties of thiazole-bearing compounds, demonstrating significant efficacy compared to standard medications .

These findings highlight the therapeutic potential of compounds containing thiazole rings and fluorinated groups.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

4-Ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide (G571-0287)

  • Structural Difference : The fluorine at the benzamide’s para position is replaced with an ethoxy group (-OCH₂CH₃).

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide

  • Structural Difference : Incorporates a 2,5-dimethoxyphenyl-substituted thiazole and a benzamide with a fluorophenylmethoxy group.
  • Implications : The dimethoxy and methoxy groups enhance solubility but introduce steric hindrance, which could impact target engagement. The compound’s larger size (MW > 450) may limit blood-brain barrier penetration .

Sulfonamide Derivatives

4-Chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide (G573-0096)

  • Structural Difference : Replaces the benzamide with a sulfonamide group and adds a chlorine substituent.
  • Implications : Sulfonamides generally exhibit stronger acidity (pKa ~10) than benzamides (pKa ~14), influencing ionization state and membrane permeability. The chlorine atom may enhance halogen bonding but increase molecular weight (MW 396.89) .

4-Fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzenesulfonamide (G573-0138)

  • Structural Difference : Features a methyl group at the ortho position of the sulfonamide ring.
  • Implications : Methyl substitution improves lipophilicity (logP ~3.5), favoring passive diffusion, but may sterically hinder interactions with flat binding pockets .

Heterocyclic Variants

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide

  • Structural Difference : Replaces the thiazole with a dihydrothienylidene ring.
  • The fluorine’s electronic effects remain critical for target binding .

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide (L3)

  • Structural Difference : Contains a benzo[1,4]dioxin ring and an ethoxy-linked fluorophenyl group.
  • Implications : The dioxin ring enhances metabolic stability, while the ethoxy spacer increases flexibility, possibly improving accommodation in flexible active sites .

Piperazine-Linked Derivatives

4-Fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide hydrochloride

  • Structural Difference : Substitutes the thiazole-ethyl group with a piperazine-ethyl chain linked to a methoxynaphthalene.
  • Implications : The piperazine moiety introduces basicity (pKa ~8.5), enhancing water solubility and enabling salt formation. The naphthalene group may improve CNS penetration due to increased lipophilicity .

Key Comparative Data

Compound ID/Name Molecular Weight Key Substituents logP (Predicted) Notable Properties
Target Compound (D335-2967) 370.40 4-Fluorobenzamide, 4-fluorophenylthiazole 3.1 High metabolic stability, moderate solubility
G571-0287 396.43 4-Ethoxybenzamide, 4-fluorophenylthiazole 3.8 Increased hydrophobicity
G573-0138 394.46 4-Fluoro-2-methylbenzenesulfonamide 3.5 Enhanced acidity, halogen bonding
L3 (EthR inhibitor) 482.45 Benzo[1,4]dioxin, ethoxy-fluorophenyl 2.9 Flexible spacer, CNS potential

Research Findings and Implications

  • Electronic Effects : Fluorine at the benzamide’s para position enhances binding affinity in enzyme inhibitors (e.g., EthR inhibitors) by polarizing the carbonyl group, as seen in L3 .
  • Heterocyclic Core : Thiazole rings outperform triazoles () in thermal stability, while piperazine derivatives () show improved solubility but reduced blood-brain barrier penetration.
  • Synthetic Routes : Common methods include silylation () for protecting groups and hydrazide-isothiocyanate coupling (), suggesting scalable synthesis for the target compound.

Biological Activity

4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The structure of 4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide features:

  • A fluorinated benzene ring , enhancing lipophilicity and biological activity.
  • A thiazole moiety , known for its diverse biological properties.
  • An amide functional group , which is often associated with enhanced binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum, with minimum inhibitory concentrations (MICs) suggesting effective antibacterial action .

Antitumor Activity

Thiazole-containing compounds are also recognized for their antitumor effects. Studies have demonstrated that certain thiazole derivatives exhibit cytotoxicity against cancer cell lines, with IC50 values indicating potent activity. For example, compounds with similar structures have shown IC50 values less than that of standard chemotherapeutics like doxorubicin . The structural activity relationship (SAR) studies suggest that modifications on the thiazole ring significantly influence the antitumor potency.

The biological activity of 4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Some thiazole derivatives have been identified as inhibitors of specific protein kinases involved in cancer progression .
  • Interference with Cell Cycle : Certain compounds induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to 4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide. The results indicated that some derivatives exhibited MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Study 2: Antitumor Activity

In a separate investigation focusing on the antitumor properties of thiazole derivatives, compounds were tested against several human cancer cell lines. The results showed that specific modifications in the thiazole structure led to enhanced cytotoxicity, with some compounds outperforming traditional chemotherapeutics .

Data Summary

Compound NameBiological ActivityTargetIC50 Value
4-Fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamideAntimicrobialStaphylococcus aureusMIC < 10 µg/mL
Thiazole Derivative XAntitumorA431 Cell LineIC50 = 1.98 µg/mL
Thiazole Derivative YAntitumorHT29 Cell LineIC50 = 1.61 µg/mL

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